molecular formula C5H9Cl2N3 B1582690 2,5-Diaminopyridine dihydrochloride CAS No. 26878-35-3

2,5-Diaminopyridine dihydrochloride

Cat. No.: B1582690
CAS No.: 26878-35-3
M. Wt: 182.05 g/mol
InChI Key: RWHNUWWUPZKDQP-UHFFFAOYSA-N
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Description

2,5-Diaminopyridine dihydrochloride is a chemical compound with the molecular formula C5H7N3·2HCl and a molecular weight of 182.05 g/mol . It is a derivative of pyridine, characterized by the presence of two amino groups at the 2 and 5 positions of the pyridine ring. This compound is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Diaminopyridine dihydrochloride typically involves the reaction of 2,5-dichloropyridine with ammonia or an amine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or water, and the product is purified through recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,5-Diaminopyridine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 2,3-Diaminopyridine
  • 2,4-Diaminopyrimidine
  • 2,6-Diaminopyridine
  • 3,4-Diaminopyridine

Comparison: 2,5-Diaminopyridine dihydrochloride is unique due to the specific positioning of its amino groups, which influences its reactivity and interaction with molecular targets. Compared to its analogs, it may exhibit different chemical and biological properties, making it suitable for specific applications .

Properties

IUPAC Name

pyridine-2,5-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3.2ClH/c6-4-1-2-5(7)8-3-4;;/h1-3H,6H2,(H2,7,8);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWHNUWWUPZKDQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80181386
Record name Pyridine-2,5-diamine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80181386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26878-35-3
Record name Pyridine-2,5-diamine dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026878353
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridine-2,5-diamine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80181386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyridine-2,5-diamine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.698
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 2,5-diaminopyridine dihydrochloride in the synthesis of conjugated microporous polymers (CMPs)?

A1: this compound serves as a crucial building block in the synthesis of polytriphenylamine (PTPA) networks, a specific type of CMP. The compound participates in the Buchwald-Hartwig cross-coupling reaction, reacting with other aromatic halides to form the nitrogen-rich PTPA framework. [] This framework possesses desirable properties for supercapacitor applications, such as high surface area, tunable porosity, and reversible redox activity.

Q2: How does the use of this compound impact the electrochemical performance of the resulting CMP compared to other pyridyl building blocks?

A2: The research demonstrates that the substitution pattern on the pyridyl building block significantly influences the electrochemical performance of the synthesized PTPA. PTPA synthesized using this compound (PTPA-25) exhibited the highest specific capacitance among the tested variations. [] This superior performance is attributed to the unique electronic properties and porosity imparted by the 2,5-diaminopyridine moiety within the PTPA structure.

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